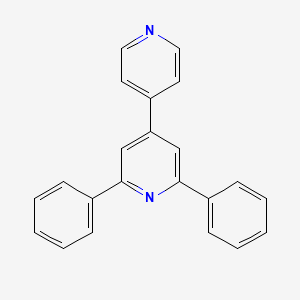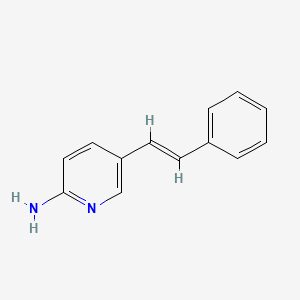![molecular formula C10H18N2O2 B13740536 ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,5S)-3-amino-8-azabicyclo[321]octane-8-carboxylate is a compound that belongs to the family of tropane alkaloidsThe 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of this compound, is a key feature in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective construction methods. One common approach is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The process would be optimized for yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and products.
Mécanisme D'action
The mechanism of action of ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Ethyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)12-8-3-4-9(12)6-7(11)5-8/h7-9H,2-6,11H2,1H3/t7?,8-,9+ |
Clé InChI |
YXJPAZXYCIOTIV-CBLAIPOGSA-N |
SMILES isomérique |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(C2)N |
SMILES canonique |
CCOC(=O)N1C2CCC1CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


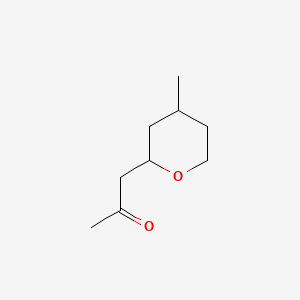

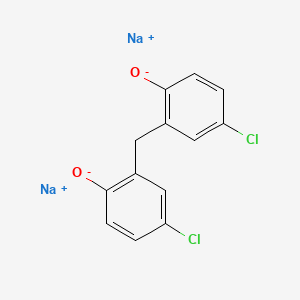
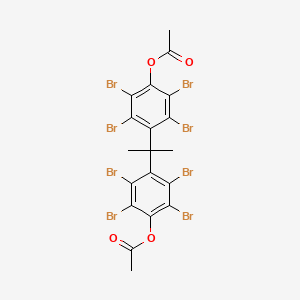


![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
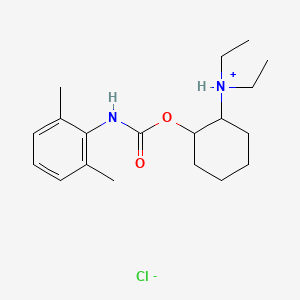
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)

